(1-amino-5-bromo-2,3-dihydro-1H-inden-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-amino-5-bromo-2,3-dihydro-1H-inden-2-yl)methanol is a chemical compound with the molecular formula C10H12BrNO and a molecular weight of 242.11 g/mol This compound is characterized by the presence of an amino group, a bromine atom, and a hydroxyl group attached to an indene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-amino-5-bromo-2,3-dihydro-1H-inden-2-yl)methanol typically involves the bromination of an indene derivative followed by the introduction of an amino group and a hydroxyl group. One common method includes the following steps:
Bromination: Indene is reacted with bromine in the presence of a solvent such as carbon tetrachloride to yield 5-bromoindene.
Amination: The 5-bromoindene is then treated with ammonia or an amine under suitable conditions to introduce the amino group.
Hydroxylation: Finally, the compound undergoes hydroxylation using a reagent like sodium borohydride to introduce the hydroxyl group at the desired position.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
(1-amino-5-bromo-2,3-dihydro-1H-inden-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the bromine atom or to convert the hydroxyl group to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium azide, sodium methoxide
Major Products Formed
Oxidation: Formation of a carbonyl derivative
Reduction: Formation of a de-brominated or de-hydroxylated product
Substitution: Formation of azide or methoxy derivatives
Scientific Research Applications
(1-amino-5-bromo-2,3-dihydro-1H-inden-2-yl)methanol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (1-amino-5-bromo-2,3-dihydro-1H-inden-2-yl)methanol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow the compound to form hydrogen bonds and interact with various enzymes and receptors. The bromine atom can participate in halogen bonding, further influencing the compound’s biological activity. These interactions can modulate the activity of target proteins and enzymes, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
5-bromo-2,3-dihydro-1H-inden-1-one: Similar structure but lacks the amino and hydroxyl groups.
Indole derivatives: Share the indene ring system but differ in functional groups and substitution patterns.
Uniqueness
(1-amino-5-bromo-2,3-dihydro-1H-inden-2-yl)methanol is unique due to the presence of both amino and hydroxyl groups on the indene ring system, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C10H12BrNO |
---|---|
Molecular Weight |
242.11 g/mol |
IUPAC Name |
(1-amino-5-bromo-2,3-dihydro-1H-inden-2-yl)methanol |
InChI |
InChI=1S/C10H12BrNO/c11-8-1-2-9-6(4-8)3-7(5-13)10(9)12/h1-2,4,7,10,13H,3,5,12H2 |
InChI Key |
AQVATOMCWFABCU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(C2=C1C=C(C=C2)Br)N)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.